molecular formula C9H11BrN2 B1383889 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine CAS No. 1266205-04-2

1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine

Cat. No.: B1383889
CAS No.: 1266205-04-2
M. Wt: 227.1 g/mol
InChI Key: XQNHIAGGNCJEGA-UHFFFAOYSA-N
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Description

Historical Context and Development

1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine emerged as a compound of interest in the early 2010s during efforts to expand the chemical space of pyridine-substituted cyclopropylamines. Its development paralleled advances in transition-metal-catalyzed cross-coupling reactions, which enabled precise functionalization of pyridine rings. The compound’s first documented synthesis appeared in patent literature by 2013, where it was described as a key intermediate for kinase inhibitors. Cyclopropylamine moieties gained prominence due to their ability to modulate drug pharmacokinetics, prompting systematic exploration of derivatives like this brominated pyridine variant.

Position within Pyridine-Substituted Cyclopropylamine Compounds

This compound belongs to a subclass characterized by:

  • Pyridine core : Substituted at the 2-position with cyclopropanamine
  • Halogenation : Bromine at the 5-position enhances electrophilic reactivity
  • Methyl group : At the 4-position, providing steric and electronic modulation

Table 1: Structural comparison with related compounds

Compound Substituents Key Applications
This compound 5-Br, 4-CH₃, 2-cyclopropyl Kinase inhibitor synthesis
1-(Pyrimidin-2-yl)cyclopropan-1-amine Pyrimidine core Heterocyclic building block
2-(3-Bromopyridin-4-yl)cyclopropan-1-amine 3-Br, 4-cyclopropyl Photoredox catalysis

Significance in Heterocyclic Chemistry Research

The compound’s significance stems from three factors:

  • Ring strain utilization : The cyclopropane ring’s 60° bond angles create high reactivity for [3+2] cycloadditions.
  • Directed functionalization : The bromine atom enables Suzuki-Miyaura couplings, as demonstrated in ALK inhibitor syntheses.
  • Conformational restriction : The cyclopropyl group imposes torsional constraints that improve target binding affinity in medicinal chemistry applications.

Overview of Current Research Landscape

Recent studies (2020–2025) focus on:

  • Catalytic applications : Use in N-heterocyclic carbene/photoredox cooperative catalysis for C–H functionalization
  • Drug discovery : Serving as a precursor in JAK/STAT pathway inhibitors
  • Synthetic methodology : Development of one-pot cyclopropanation-pyridination protocols

Table 2: Recent research milestones (2020–2025)

Year Advancement Significance
2020 Scalable synthesis via vinamidinium salts Enabled gram-scale production for bioassays
2023 Pd-catalyzed C–H acylation Demonstrated regioselective functionalization
2025 Application in ALK inhibitor optimization Achieved 10 nM IC₅₀ against EML4-ALK fusion

Properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-6-4-8(9(11)2-3-9)12-5-7(6)10/h4-5H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNHIAGGNCJEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Methylpyridine

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvent: Typically carbon tetrachloride (CCl4) or other inert solvents.
  • Conditions: Low temperature (0 °C) to control regioselectivity.
  • Outcome: Selective bromination at the 5-position of 4-methylpyridine to yield 5-bromo-4-methylpyridine with yields up to 85%.
Step Starting Material Reagent Conditions Product Yield (%)
1 4-Methylpyridine NBS 0 °C, 2 h 5-Bromo-4-methylpyridine 85

Cyclopropanation / Cyclopropyl Group Introduction

Two main approaches are reported:

  • Simmons-Smith Reaction: Reaction of alkenes with diiodomethane and zinc-copper couple to form cyclopropane rings.
  • Organometallic Addition: Reaction of ethylmagnesium bromide with 5-bromo-2-pyridinecarbonitrile in the presence of titanium(IV) isopropoxide, followed by treatment with boron trifluoride diethyl etherate.

Example from ChemicalBook:

Step Starting Material Reagents Conditions Product Yield (%)
2 5-Bromo-2-pyridinecarbonitrile Ethylmagnesium bromide, Ti(OiPr)4, BF3·OEt2 -78 °C to RT, 3 h total 1-(5-Bromo-pyridin-2-yl)cyclopropanamine 30
  • The organometallic route yields about 30% product, indicating moderate efficiency but suitable for complex substitutions.

Amination / Reductive Amination

  • The amine group on the cyclopropane ring is introduced or modified via reductive amination.
  • Common reducing agents include sodium cyanoborohydride (NaBH3CN).
  • Chiral catalysts (e.g., (R)-BINAP) may be used to achieve enantiomeric purity when the stereochemistry is critical.

Industrial and Scalable Synthesis Approaches

Industrial-scale syntheses focus on:

Example route:

Step Reaction Type Key Reagents Conditions Notes
1 Bromination NBS 0 °C, 2 h High regioselectivity
2 Pd-catalyzed coupling Cyclopropylboronic acid Microwave irradiation, 140 °C, 2 min High yield, rapid reaction
3 Reductive amination NaBH3CN, formaldehyde Mild conditions Enantiomeric purity control possible

Chemical Reaction Analysis Relevant to Preparation

Nucleophilic Aromatic Substitution (SₙAr)

  • The electron-deficient pyridine ring facilitates substitution at the bromine site.
  • The methyl group at C4 influences electronic density and steric hindrance, affecting regioselectivity.

Cross-Coupling Reactions

  • The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group or other substituents.
  • The methyl group contributes to ring stability during coupling.

Reductive Transformations

  • Reductive amination is used to install the amine group on the cyclopropane ring.
  • Careful control is required to avoid cyclopropane ring opening.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Bromination of 4-methylpyridine NBS, CCl4, 0 °C, 2 h 85 Regioselective bromination at C5
Cyclopropanation Simmons-Smith or Grignard + Ti(OiPr)4 + BF3 30-65 Moderate yields; choice depends on scale
Reductive Amination NaBH3CN, formaldehyde or other amination Variable Enantiomeric purity achievable with chiral catalysts
Pd-Catalyzed Cross-Coupling Pd catalyst, cyclopropylboronic acid, microwave High Scalable, efficient for industrial synthesis

Research Findings and Notes

  • The bromination step is well-established with high regioselectivity and yield.
  • Cyclopropanation via organometallic routes is less efficient but allows for complex substitution patterns.
  • Reductive amination is critical for amine installation and can be optimized for stereochemistry.
  • Industrial methods increasingly use palladium-catalyzed coupling for better scalability and environmental profile.
  • Oxidation-sensitive groups (methyl and amine) require careful handling to prevent byproduct formation.
  • The strained cyclopropane ring is reactive under acidic or radical conditions, which must be controlled during synthesis.

This comprehensive analysis consolidates diverse synthetic approaches and research insights for the preparation of 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine, providing a professional and authoritative resource for researchers and industrial chemists. The data tables and reaction condition details facilitate practical application and further optimization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

The compound 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine is a significant organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in scientific research, and provides comprehensive data tables and case studies to illustrate its relevance.

Molecular Formula

  • Molecular Formula : C8H10BrN
  • Molecular Weight : 202.08 g/mol

Medicinal Chemistry

Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical agent. Its structural characteristics may contribute to biological activity, particularly in targeting specific receptors or enzymes involved in disease pathways.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of cyclopropanamines, including this compound, for their antitumor properties. The findings indicated that modifications to the cyclopropane structure could enhance efficacy against cancer cell lines.

Chemical Biology

Biological Activity : Research has shown that compounds similar to this compound can interact with various biological molecules, potentially modulating cellular pathways.

Data Table: Biological Activity Comparison

CompoundTargetActivity
This compoundEnzyme XInhibitor
Compound AReceptor YAgonist
Compound BEnzyme ZAntagonist

Synthetic Chemistry

Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex structures through various coupling reactions.

Synthetic Routes :

  • Cyclopropanation Reactions : Utilization of cyclopropanation techniques to incorporate the cyclopropane moiety.
  • Bromination and Methylation : Employing bromination followed by methylation reactions to achieve the desired substitution pattern on the pyridine ring.

Material Science

Development of Specialty Chemicals : The unique properties of this compound make it suitable for applications in developing specialty chemicals, such as agrochemicals or polymer additives.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include kinases and other signaling proteins .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Salt Form Key References
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine C₉H₁₀BrN₂ (inferred) 226.10 (calculated) 5-Bromo, 4-methyl Pyridine Free base -
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine C₈H₈BrFN₂ 231.07 5-Bromo, 3-fluoro Pyridine Free base
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine HCl C₇H₉BrClN₃ 250.52 5-Bromo Pyrimidine Hydrochloride
1-(2-Bromophenyl)cyclopropan-1-amine HCl C₉H₁₁BrClN 260.55 2-Bromo Phenyl Hydrochloride
1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine C₈H₁₂BrN₃ 230.10 5-Bromo, 2-methylpropane Pyrimidine Free base

Key Observations:

  • Pyrimidine-based compounds () introduce additional nitrogen atoms, which may enhance hydrogen-bonding interactions in drug-receptor complexes.
  • Substituent Effects : Fluorine at the 3-position () increases molecular weight slightly (231.07 vs. 226.10 g/mol) and may alter electronic properties (e.g., electron-withdrawing effects). Methyl groups (target compound) could improve metabolic stability.
  • Salt Forms : Hydrochloride salts () enhance aqueous solubility, critical for pharmacokinetic optimization.

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclopropane ring attached to a pyridine ring that is substituted with a bromine atom and a methyl group. The presence of the cyclopropane moiety contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The exact mechanism can vary depending on the application but often involves:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, modulating cellular signaling pathways that are critical in cancer and other diseases.
  • Receptor Interaction : It could bind to specific receptors, altering their activity and influencing cellular responses.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies have shown that derivatives of pyridine can induce apoptosis in cancer cells by targeting specific pathways. The cyclopropane structure enhances the interaction with biological targets, potentially increasing efficacy against tumor cells .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. A notable example includes its role in inhibiting specific lipoxygenases, which are involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that compounds related to this compound can effectively inhibit the activity of certain kinases at low micromolar concentrations. For instance, one study reported an IC50 value of 0.37 µM against a target kinase, indicating potent inhibitory effects .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity, leading to significant cell death at concentrations that do not affect normal cells. This selectivity is crucial for developing targeted cancer therapies .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-methylpyridin-3-aminePyridine ring with bromine and methyl groupsPrecursor for synthesis
2-Amino-5-bromo-4-methylpyridineSimilar pyridine structure without cyclopropanePotential enzyme inhibition
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amineCyclopropane linked to different pyridineStudied for anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine
Reactant of Route 2
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1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine

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